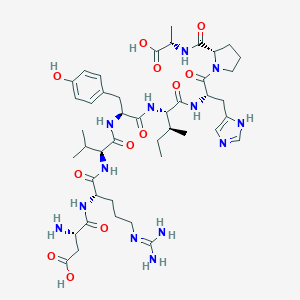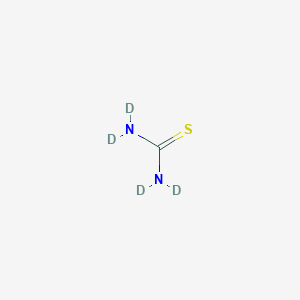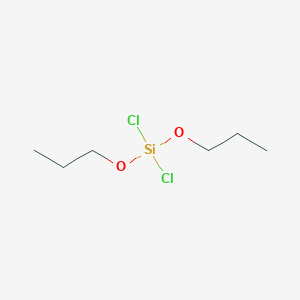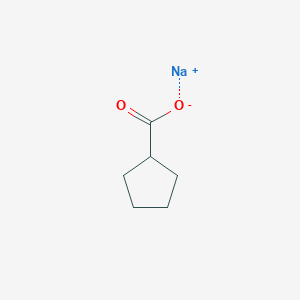
1,3,5-Tris(4-hydroxyphenyl)benzene
Übersicht
Beschreibung
1,3,5-Tris(4-hydroxyphenyl)benzene is a chemical compound that serves as a core structure for various derivatives with applications in catalysis, polymer science, and supramolecular chemistry. The compound is characterized by a central benzene ring substituted at the 1, 3, and 5 positions with phenyl rings that bear hydroxyl groups. This structure allows for a variety of chemical modifications and imparts certain physical and chemical properties that are useful in material science and organic synthesis.
Synthesis Analysis
The synthesis of derivatives of 1,3,5-tris(4-hydroxyphenyl)benzene involves multi-step organic reactions. For instance, 1,3,5-Tris(hydrogensulfato) benzene, a derivative, is synthesized by reacting phloroglucinol with chlorosulfonic acid, which is then used as a catalyst for further chemical reactions . Another derivative, 1,3,5-tris[4-(4'-aminophenoxy)phenoxy]benzene, is prepared through a three-step process involving hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene, which is then polymerized into hyperbranched polyimides .
Molecular Structure Analysis
The molecular structure of 1,3,5-tris(4-hydroxyphenyl)benzene derivatives often exhibits a propeller-like conformation due to the substitution pattern, which can influence the physical properties and reactivity of the compound. X-ray analysis has revealed that the dihedral angles between the substituents and the core benzene ring can vary, affecting the overall geometry of the molecule . This propeller-like structure is significant in the formation of polymers and the interaction of the compound with other molecules.
Chemical Reactions Analysis
Derivatives of 1,3,5-tris(4-hydroxyphenyl)benzene participate in various chemical reactions, including condensation reactions, cross-coupling, and electropolymerization. These reactions are often facilitated by the presence of functional groups such as hydroxyl, amino, or ethynyl, which can act as reactive sites for further chemical transformations . The reactivity of these derivatives can be tuned by modifying the substituents, which allows for the synthesis of a wide range of compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,5-tris(4-hydroxyphenyl)benzene derivatives are influenced by their molecular structure. For example, hyperbranched polyimides derived from these compounds exhibit good solubility in organic solvents and high thermal stability, with glass transition temperatures ranging from 230 to 260°C and decomposition temperatures above 450°C . The dielectric properties of these polymers are also notable, with dielectric constants in the range of 3.08–3.29 at 1 MHz . The electrochemical properties of these derivatives are significant as well, with some showing the ability to undergo electropolymerization to form conductive polymers .
Wissenschaftliche Forschungsanwendungen
Surface Covalent Organic Frameworks (COFs) : 1,3,5-Tris(4-hydroxyphenyl)benzene reacts with benzene-1,3,5-tricarbonyl trichloride to form polyester condensation and a novel COF on an Au(111) surface, characterized by hexagonal cavities approximately 2 nm in size (Marele et al., 2012).
Electrochemical and Ferromagnetic Properties : A study on 1,3,5-tris(2,6-di-tert-butylphenol) revealed its propeller-like structure and the stepwise formation of phenoxyl mono-, di-, and triradicals through electrochemical oxidation (Nishide et al., 2001).
Selective Sensing and Capture of Picric Acid : A fluorescent chemo-sensor synthesized from 1,3,5-Tris(4-hydroxyphenyl)benzene showed selective fluorescence quenching in the presence of picric acid, demonstrating potential for use in selective sensing applications (Vishnoi et al., 2015).
Synthesis of Zirconium Phosphonate Frameworks : 1,3,5-Tris(4-phosphonophenyl)benzene was used for preparing a zirconium phosphonate with a honeycomb-like structure, noted for its thermal stability and hydrolysis resistance (Taddei et al., 2014).
Quantum Chemical Investigations of Co-Crystals : A study involving quantum chemical investigations on a co-crystal based on 1,3,5-Tris(4-hydroxyphenyl)benzene and 2,4,6-trimethoxy-1,3,5-triazine provided insights into the structure and interactions in such systems (Dereli et al., 2015).
Fluorescent Polymeric Microspheres : The synthesis of poly[cyclotriphosphazene-co-1,3,5-tri(4-hydroxyphenyl)benzene] microspheres highlighted their potential in applications like diagnostics, photocatalysis, biological imaging, and light-emitting diodes (Dar et al., 2016).
Dendrimer Synthesis and Free Radical Scavenging : The synthesis of dendrimers with a 1,3,5-tris(4-hydroxyphenyl)benzene core demonstrated their potential in free radical scavenging and protein binding applications (Makawana & Singh, 2020).
Synthesis of Polycyclic Aromatic Hydrocarbons : A trisaryne equivalent derived from 1,3,5-Tris[4-trifluoromethanesulfonyloxy-3-(trimethylsilyl)-phenyl]benzene was used for the facile synthesis of diverse polyaromatic hydrocarbons (Ikadai et al., 2005).
Safety And Hazards
Safety data sheets suggest wearing personal protective equipment/face protection when handling 1,3,5-Tris(4-hydroxyphenyl)benzene. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, and dust formation should be prevented . It is classified as Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3; H315, H319, H335 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3,5-bis(4-hydroxyphenyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15,25-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTDWDATSAVLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10324628 | |
| Record name | 1,3,5-Tris(4-hydroxyphenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris(4-hydroxyphenyl)benzene | |
CAS RN |
15797-52-1 | |
| Record name | 15797-52-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Tris(4-hydroxyphenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris(4-hydroxyphenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)


![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)








